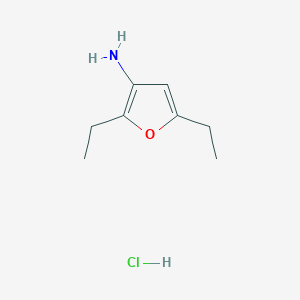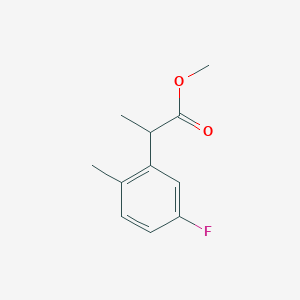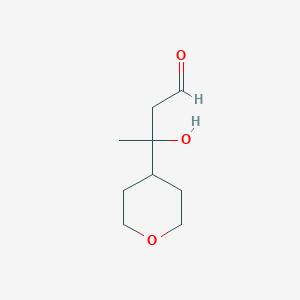
3-Hydroxy-3-(oxan-4-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(oxan-4-yl)butanal is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by the presence of a hydroxyl group and an oxan-4-yl group attached to a butanal backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxan-4-yl)butanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of an aldehyde with a ketone, followed by cyclization to form the oxan-4-yl ring . The reaction conditions often include the use of a base catalyst, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product .
化学反応の分析
Types of Reactions
3-Hydroxy-3-(oxan-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(oxan-4-yl)butanal.
Reduction: Formation of 3-hydroxy-3-(oxan-4-yl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxy-3-(oxan-4-yl)butanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of 3-Hydroxy-3-(oxan-4-yl)butanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is exploited in various applications, including catalysis and drug development .
類似化合物との比較
Similar Compounds
3-Hydroxybutanal: Lacks the oxan-4-yl group, making it less complex in structure.
3-Hydroxy-3-methylbutanal: Contains a methyl group instead of the oxan-4-yl group.
4-Hydroxy-3-(oxan-4-yl)butanal: Similar structure but with the hydroxyl group at a different position.
Uniqueness
3-Hydroxy-3-(oxan-4-yl)butanal is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
3-hydroxy-3-(oxan-4-yl)butanal |
InChI |
InChI=1S/C9H16O3/c1-9(11,4-5-10)8-2-6-12-7-3-8/h5,8,11H,2-4,6-7H2,1H3 |
InChIキー |
OMXRCSAAGPTUPZ-UHFFFAOYSA-N |
正規SMILES |
CC(CC=O)(C1CCOCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



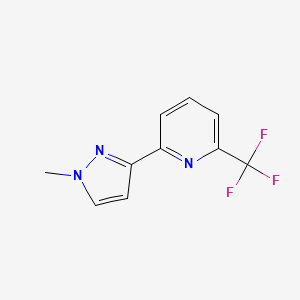

![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B13339349.png)
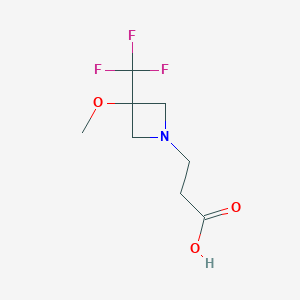
![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
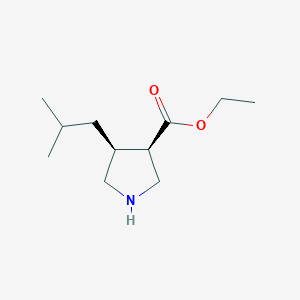

![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)

![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
